molecular formula C15H14Cl2O4S B4752551 2,4-dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate

2,4-dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate

Cat. No.: B4752551
M. Wt: 361.2 g/mol
InChI Key: SODHEZUODJZKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate is an organic compound with the molecular formula C15H14Cl2O4S. It is a sulfonate ester derived from 2,4-dichlorophenol and 4-methoxy-2,5-dimethylbenzenesulfonic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate typically involves the esterification of 2,4-dichlorophenol with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate ester group can undergo hydrolysis, releasing 2,4-dichlorophenol, which may exert biological effects through its interaction with cellular components. The exact molecular pathways and targets involved in its action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate is unique due to the presence of both methoxy and dimethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .

Properties

IUPAC Name

(2,4-dichlorophenyl) 4-methoxy-2,5-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O4S/c1-9-7-15(10(2)6-14(9)20-3)22(18,19)21-13-5-4-11(16)8-12(13)17/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODHEZUODJZKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
2,4-dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,4-dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate
Reactant of Route 4
2,4-dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate
Reactant of Route 5
2,4-dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
2,4-dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.